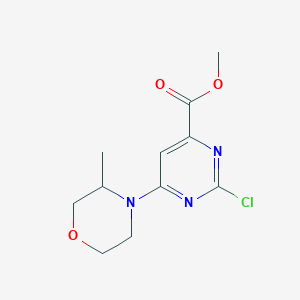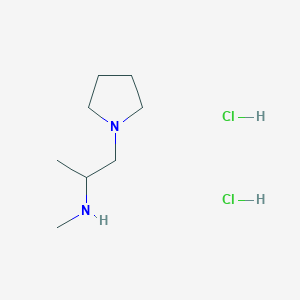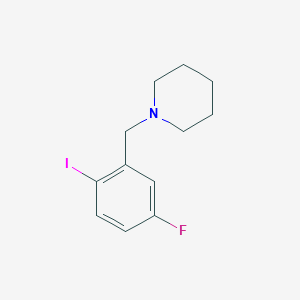![molecular formula C13H20N4O B14780767 (2S)-2-amino-N-cyclopropyl-3-methyl-N-[(pyrazin-2-yl)methyl]butanamide](/img/structure/B14780767.png)
(2S)-2-amino-N-cyclopropyl-3-methyl-N-[(pyrazin-2-yl)methyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(pyrazin-2-ylmethyl)butanamide is a chiral organic compound that features a cyclopropyl group, a pyrazine ring, and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(pyrazin-2-ylmethyl)butanamide typically involves the following steps:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, often using diazo compounds and metal catalysts.
Introduction of the pyrazine ring: This step may involve nucleophilic substitution reactions where a pyrazine derivative is introduced.
Amide bond formation: The final step involves coupling the amine and carboxylic acid derivatives to form the amide bond, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or cyclopropyl groups.
Reduction: Reduction reactions can occur at the amide bond or the pyrazine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrazine ring or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a potential ligand for studying enzyme interactions.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(pyrazin-2-ylmethyl)butanamide would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-N-cyclopropyl-3-methylbutanamide: Lacks the pyrazine ring.
(S)-2-Amino-N-cyclopropyl-N-(pyrazin-2-ylmethyl)butanamide: Lacks the methyl group on the butanamide chain.
Uniqueness
The presence of both the cyclopropyl group and the pyrazine ring in (S)-2-Amino-N-cyclopropyl-3-methyl-N-(pyrazin-2-ylmethyl)butanamide makes it unique compared to similar compounds. This combination of structural features may confer unique chemical and biological properties.
Properties
Molecular Formula |
C13H20N4O |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
2-amino-N-cyclopropyl-3-methyl-N-(pyrazin-2-ylmethyl)butanamide |
InChI |
InChI=1S/C13H20N4O/c1-9(2)12(14)13(18)17(11-3-4-11)8-10-7-15-5-6-16-10/h5-7,9,11-12H,3-4,8,14H2,1-2H3 |
InChI Key |
LDOWCIQPGNOVNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=NC=CN=C1)C2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[(10S)-10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate](/img/structure/B14780715.png)

![[(1S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;bromide](/img/structure/B14780724.png)

![Tert-butyl 3-[(3-chlorophenyl)-(2-ethoxy-2-oxoethoxy)methyl]piperidine-1-carboxylate](/img/structure/B14780732.png)
![2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-(phenylmethyl)pyridine](/img/structure/B14780748.png)

